molecular formula C19H20N4O5S B2574631 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide CAS No. 1190839-15-6

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide

Katalognummer B2574631
CAS-Nummer: 1190839-15-6
Molekulargewicht: 416.45
InChI-Schlüssel: KTUJPINGCHUIRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Anticonvulsant Activity of PNU-151774E in the Amygdala Kindled Model of Complex Partial Seizures : PNU-151774E, a compound with a structure similar to the one , has been evaluated for its antiepileptic drug (AED) potential. This novel AED exhibited a broad spectrum of activity in various models of chemically and mechanically induced seizures. Its effectiveness was tested in the amygdala fully kindled rat model, offering comparisons with other drugs used to treat complex partial seizures, such as carbamazepine and lamotrigine (Maj et al., 1999).

Antiarrhythmic Agents

Novel Class III Antiarrhythmic Agents : A series of compounds, including those structurally related to the specified chemical, were identified as potential antiarrhythmic agents. They interact with the delayed rectifier myocardial potassium channels (IKr) and prolong the ventricular effective refractory period in rabbit isolated Langendorff heart preparations, suggesting potential as new class III antiarrhythmic agents (Johnson et al., 1995).

Pesticidal Activities

Pesticidal Activities of Benzodiazepines : Some 3-aryl-4-methylpyrazolo[3,4-b][1,5]benzodiazepines and 4-aryl-2-imino-5-methyl-1,3-thiazino[4,5-b][1,5]benzodiazepines were synthesized and evaluated for their insecticidal and fungistatic activities. These compounds, related to the chemical , showed potential as insecticides and fungicides, with some structure-activity relationships discussed (Khan et al., 1995).

Synthesis of Novel Compounds

Synthesis of Novel Annelated 2,3-Benzodiazepine Derivatives : New cyclofunctionalized 2,3-benzodiazepines characterized by a triazolone or triazindione ring fused on the heptatomic nucleus were prepared. These compounds were evaluated as potential anticonvulsant agents, showing potent noncompetitive AMPA receptor antagonist properties (Gitto et al., 2003).

AMPA Receptor Antagonists

3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones as AMPA Receptor Antagonists : A series of 2,3-benzodiazepin-4-ones related to GYKI 52466 demonstrated marked anticonvulsant properties by acting as AMPA receptor antagonists. They offered insights into the structure-activity relationships necessary for the development of more potent and selective anticonvulsant agents (Chimirri et al., 1998).

Eigenschaften

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-29(27,28)23-13-6-4-5-12(11-13)20-17(24)10-9-16-19(26)21-15-8-3-2-7-14(15)18(25)22-16/h2-8,11,16,23H,9-10H2,1H3,(H,20,24)(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJPINGCHUIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.